Welcome to the BenchChem Online Store!
molecular formula C10H8F3IO2 B8346991 1-(Cyclopropyloxy)-2-iodo-4-(trifluoromethoxy)benzene

1-(Cyclopropyloxy)-2-iodo-4-(trifluoromethoxy)benzene

Cat. No. B8346991
M. Wt: 344.07 g/mol
InChI Key: WHQBECGSALWCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06555552B2

Procedure details

1-(Vinyloxy)-2-iodo-4-(trifluoromethoxy)benzene (Description 11; 7.6 g, 23 mmol) and chloroiodomethane (5.4 mL, 74 mmol) were dissolved in 1,2-dichloroethane (40 mL) and cooled to 0° C. Diethyl zinc (3.8 mL, 36.8 mmol) was then added dropwise. The solution was allowed to warm to room temperature for 10 minutes, then cooled back to 0° C. when it was quenched with saturated aqueous ammonium chloride solution (50 mL). The suspension formed was extracted with 50% diethyl ether/hexane (2×100 mL) and the extracts dried (MgSO4). Concentration yielded a yellow oil which was purified by silica chromatography to give the title compound as a clear oil (5.84 g, 17 mmol).
Name
1-(Vinyloxy)-2-iodo-4-(trifluoromethoxy)benzene
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]([F:14])([F:13])[F:12])=[CH:6][C:5]=1[I:15])=[CH2:2].Cl[CH2:17]I.C([Zn]CC)C>ClCCCl>[CH:1]1([O:3][C:4]2[CH:9]=[CH:8][C:7]([O:10][C:11]([F:12])([F:13])[F:14])=[CH:6][C:5]=2[I:15])[CH2:17][CH2:2]1

Inputs

Step One
Name
1-(Vinyloxy)-2-iodo-4-(trifluoromethoxy)benzene
Quantity
7.6 g
Type
reactant
Smiles
C(=C)OC1=C(C=C(C=C1)OC(F)(F)F)I
Name
Quantity
5.4 mL
Type
reactant
Smiles
ClCI
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(C)[Zn]CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled back to 0° C. when it
CUSTOM
Type
CUSTOM
Details
was quenched with saturated aqueous ammonium chloride solution (50 mL)
CUSTOM
Type
CUSTOM
Details
The suspension formed
EXTRACTION
Type
EXTRACTION
Details
was extracted with 50% diethyl ether/hexane (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
yielded a yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by silica chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)OC1=C(C=C(C=C1)OC(F)(F)F)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17 mmol
AMOUNT: MASS 5.84 g
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.